3-(4-Methylpiperazin-1-yl)isonicotinic acid
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Overview
Description
“3-(4-Methylpiperazin-1-yl)isonicotinic acid” is a chemical compound with the molecular formula C11H15N3O2 . It is a derivative of isonicotinic acid, which is a pyridinecarboxylic acid with a carboxylic acid substituent at the 4-position .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C11H15N3O2 . The exact structure is not provided in the search results.Scientific Research Applications
Catalytic Applications
Enantiopure 10-(4-methylpiperazin-1-yl)isoborneol, a derivative of isonicotinic acid, has been studied for its catalytic activity in enantioselective ethylation of benzaldehyde. This compound serves as a chiral ligand, demonstrating the importance of N/N/O-tridentate chiral ligands in catalysis. The study highlights the utility of the pentacoordinated-zinc Oppolzer’s model for explaining the catalytic behavior of such tridentate ligands, which can propose stable syn- or anti-type transition states based on the catalyst's conformational flexibility (Engel, Maroto, Martínez, & Cerero, 2008).
Synthesis of Novel Compounds
Research has explored the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment, showcasing the versatility of piperazine-based compounds in creating new chemical entities. These amides have been synthesized via various reactions involving 1-methylpiperazine and 4-chlorobenzoyl chloride, among others. This work underlines the potential of such compounds in the development of new pharmaceuticals and chemicals with diverse functionalities (Koroleva, Gusak, Ignatovich, & Ermolinskaya, 2011).
Antimicrobial Activity
The antimicrobial activity of N-[5-(4-substituted)-1H-1,2,3-triazol-1-yl]isonicotinamide derivatives has been evaluated, showing significant activity against various microorganisms. This research emphasizes the potential of isonicotinic acid derivatives in contributing to the development of new antimicrobial agents, which is crucial in the fight against resistant strains of bacteria and fungi (Mishra, Kumar, Kumar, Majeed, Rashid, & Sharma, 2010).
Safety and Hazards
Mechanism of Action
Target of Action
Related compounds have shown inhibitory activity against butyrylcholinesterase , suggesting that this enzyme could be a potential target
Mode of Action
It’s worth noting that related piperazine derivatives have demonstrated anti-inflammatory effects . These compounds are thought to interact with their targets, leading to a reduction in the production and release of pro-inflammatory mediators such as TNF-α and IL-1β .
Biochemical Pathways
This could include the downregulation of pro-inflammatory cytokines like TNF-α and IL-1β .
Result of Action
Related compounds have shown to reduce the number of writhings induced by acetic acid in a dose-dependent manner, reduce paw licking time in the second phase of the formalin test, and reduce oedema formation . These results suggest that 3-(4-Methylpiperazin-1-yl)isonicotinic acid may have similar effects.
Biochemical Analysis
Biochemical Properties
It is known that piperazine derivatives can interact with various enzymes and proteins
Cellular Effects
Other piperazine derivatives have been shown to have effects on various types of cells and cellular processes . It is possible that 3-(4-Methylpiperazin-1-yl)isonicotinic acid may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3-(4-methylpiperazin-1-yl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-13-4-6-14(7-5-13)10-8-12-3-2-9(10)11(15)16/h2-3,8H,4-7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFBEJCIFOTPBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CN=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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